5-benzyl-1H-1,2,4-triazol-3-amine
Overview
Description
5-benzyl-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Triazole compounds are generally known to interact with various enzymes and receptors in the body, playing a significant role in medicinal chemistry .
Mode of Action
5-Benzyl-1H-1,2,4-triazol-3-amine is a polytriazolylamine ligand. It stabilizes Cu(I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition . This suggests that the compound may act as a catalyst in certain biochemical reactions.
Biochemical Pathways
Given its role as a catalyst in azide-acetylene cycloaddition, it may influence pathways involving these compounds .
Result of Action
As a polytriazolylamine ligand, it likely influences the activity of copper ions, potentially affecting various cellular processes .
Biochemical Analysis
Biochemical Properties
5-benzyl-1H-1,2,4-triazol-3-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with enzymes, proteins, and other biomolecules, stabilizing metal ions such as copper (I) and enhancing their catalytic effects in reactions like azide-acetylene cycloaddition . This interaction is crucial for the stabilization of the copper (I) oxidation state, allowing the catalytic cycle to proceed efficiently .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a ligand in copper-catalyzed reactions can impact the regulation of genes involved in oxidative stress responses and metabolic pathways . Additionally, it may affect cellular metabolism by altering the activity of enzymes involved in key metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as copper (I), which enhances the catalytic activity of these metal centers in biochemical reactions . This compound can also influence enzyme activity by either inhibiting or activating specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by enhancing enzyme activity and improving metabolic processes . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in oxidative stress responses, energy production, and biosynthetic pathways . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursorsThis reaction involves the use of benzyl azide and an alkyne derivative under mild conditions to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzyl group or other substituents on the triazole ring can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-benzyl-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-1,2,3-triazole: Similar structure but differs in the position of nitrogen atoms in the triazole ring.
5-methyl-1H-1,2,4-triazol-3-amine: Similar triazole ring but with a methyl group instead of a benzyl group.
Uniqueness
5-benzyl-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to stabilize metal ions and participate in various chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
5-benzyl-1H-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLMSZQOJZAPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360478 | |
Record name | 5-benzyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22819-07-4 | |
Record name | 3-(Phenylmethyl)-1H-1,2,4-triazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22819-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-benzyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22819-07-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.